

Strontium Sulfide in Supercapacitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance energy storage solutions has led to the exploration of various novel materials for supercapacitor electrodes. Among these, **strontium sulfide** (SrS) has emerged as a promising candidate due to its potential for high energy density and capacitance. This guide provides an objective comparison of **strontium sulfide**'s performance with other common supercapacitor materials, supported by experimental data.

Performance Comparison of Supercapacitor Electrode Materials

The following table summarizes the key performance metrics for supercapacitors based on **strontium sulfide** and its composites, as well as other widely used electrode materials such as activated carbon, graphene, and other metal sulfides. It is important to note that performance metrics can vary significantly based on the specific device architecture (symmetric vs. asymmetric), electrolyte, and testing parameters.

Electrode Material	Specific Capacitance (F/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Electrolyte	Device Configuration
Strontium Sulfide (SrS) & Composites					
Graphene Oxide-based SrS Nanorods[1]	1831.14 @ 3 mA/cm ²	91.56 @ 3 mA/cm ²	1847.47 @ 20 mA/cm ²	2 M KOH	Three-electrode
SrS/N-					
Graphene Quantum Dots (anode) [2]	737 C/g (as specific capacity)	35.7	1440	-	Asymmetric (with AC cathode)
Zinc Strontium Sulfide (ZnSrS) (anode)[3]	469 C/g @ 1 A/g	32.88	800 @ 1 A/g	-	Asymmetric (with PANI@AC cathode)
Silver Strontium Sulfide (AgSrS) (anode)[4][5]	494.5 C/g @ 1 A/g	26.32	800	-	Asymmetric (with AC cathode)
Activated Carbon (AC)					
Cauliflower-derived AC[1]	520	58.5	-	Redox additive electrolyte	-
Eucommia Ulmoides	232.92 @ 0.2 A/g	95.58	64,800	Zinc-ion hybrid	Asymmetric (with Zn foil)

Oliver Wood-
derived AC[5] anode)

Phoenix
Fruit-derived
Porous
Carbon[6] - 34.41 31,250 Organic Symmetric

Ant Powder-
derived O-N-
S co-doped
Carbon[6] 576 107 900 EMIMBF₄ Symmetric

Graphene &
Composites

Thermally
Deoxygenate
d Graphite
Oxide[7] 143 @ 1 A/g 244.8 3500 @ 1 A/g Water-in-salt Asymmetric

Porous
Graphene[4] 150.9 @ 5
A/g 64.18 8,750 @ 5
A/g - Symmetric

Reduced
Graphene
Oxide/Co₃O₄[
8] 472 @ 2
mV/s 39.0 8,300 2 M KOH Two-
electrode

Other Metal
Sulfides

Ni-Co-
S/Graphene[
9] 1579.68 @ 1
A/g 75.3 1125 - Asymmetric
(with AC
cathode)

CoNiS-
10GO[9] 746.7 C/g @
1 A/g - PVA/KOH Asymmetric
(with porous
carbon
cathode)

FeZnS/MnZn S-MXene[10]	366.4 @ 1 A/g	130.27	800	-	-
Ni ₃ S ₂ /TiN@C 0- MOF/NF[11]	2648.8 @ 1 A/g	97.8	801.8	-	Asymmetric (with AC)

Experimental Protocols

Synthesis of Strontium Sulfide-Based Materials

A common method for synthesizing **strontium sulfide** and its composites for supercapacitor applications is the hydrothermal method. This technique is favored for its simplicity, efficiency, and ability to produce crystalline materials.[2]

Exemplary Protocol for Hydrothermal Synthesis of **Strontium Sulfide**:[2]

- Precursor Solution Preparation: Prepare a 0.8 M solution of strontium nitrate hexahydrate ($\text{Sr}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in 30 mL of deionized water. In a separate beaker, prepare a 0.8 M solution of sodium sulfide hydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$) in deionized water.
- Mixing: Slowly add the sodium sulfide solution dropwise into the strontium nitrate solution while stirring continuously for 30 minutes to form a precipitate.
- Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 6 hours.
- Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the purified **strontium sulfide** powder in an oven at 50°C for 4 hours.

For composite materials, such as SrS combined with graphene oxide or other carbon materials, the carbonaceous material is typically introduced into the precursor solution before the hydrothermal reaction.[1]

Electrochemical Characterization

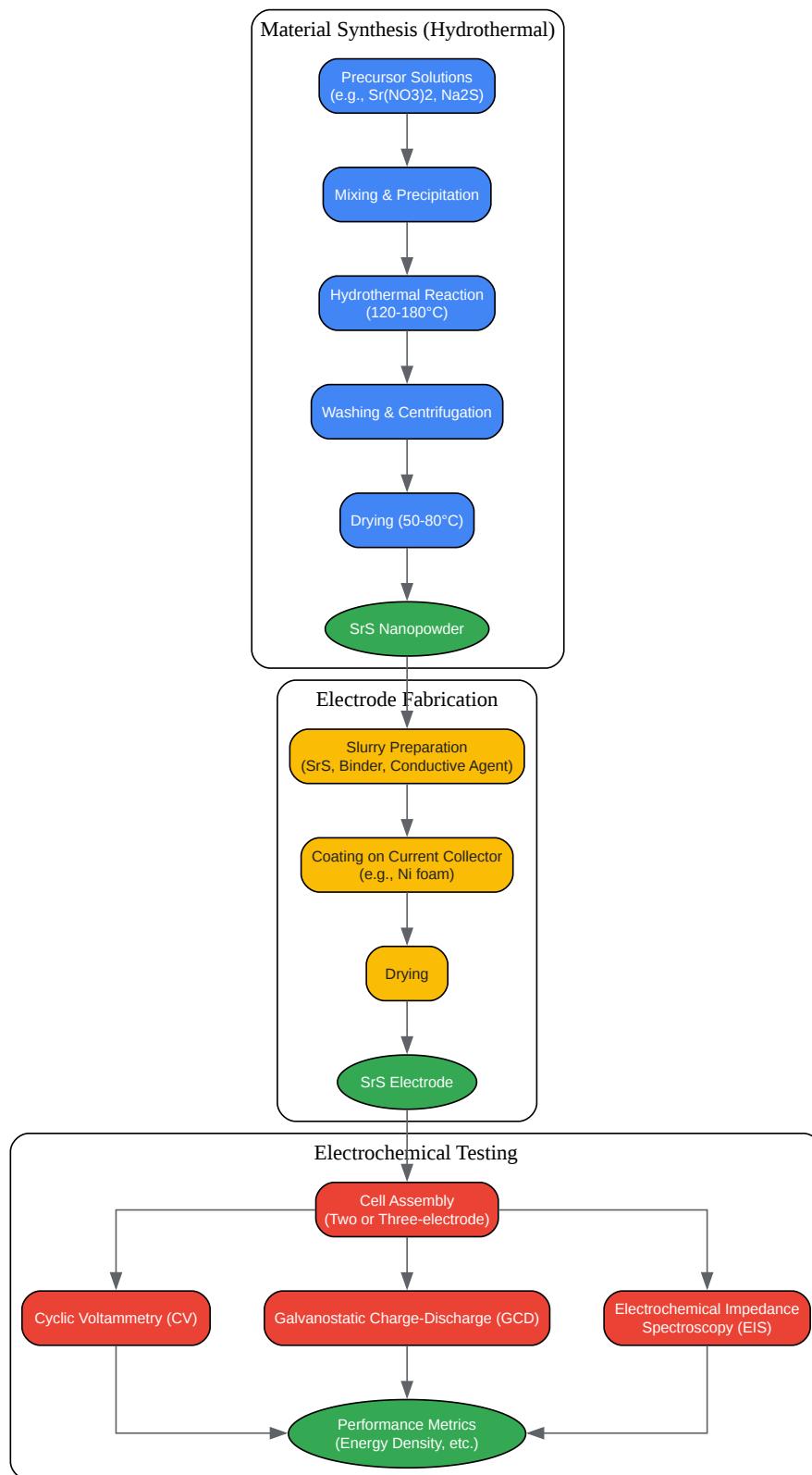
The performance of supercapacitor electrodes is evaluated using a three-electrode or two-electrode system with a potentiostat/galvanostat. The key electrochemical tests include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).

1. Cyclic Voltammetry (CV):

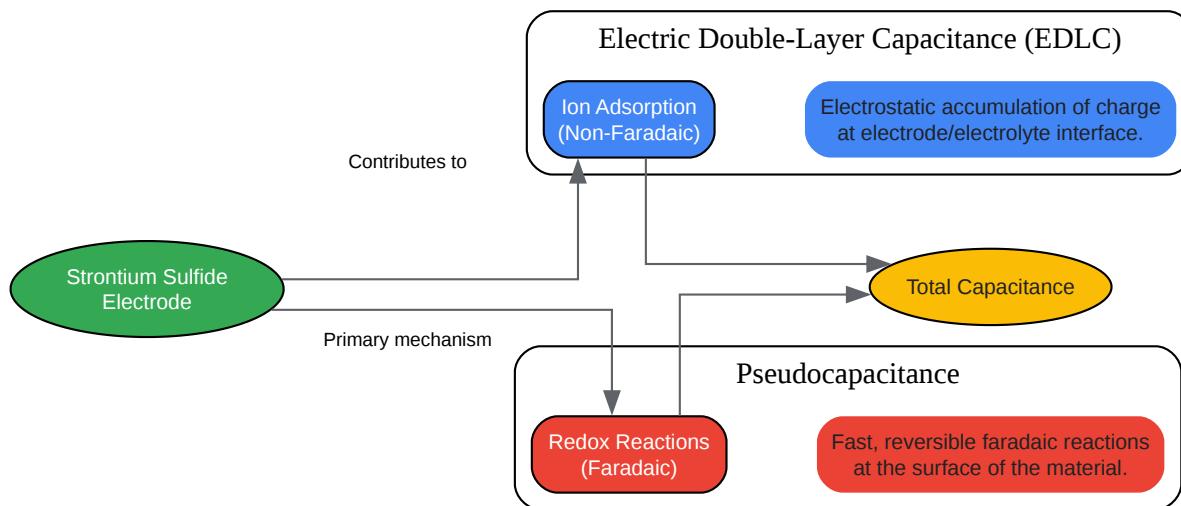
- Purpose: To study the capacitive behavior, electrochemical stability window, and redox reactions of the electrode material.
- Typical Parameters:
 - Potential Window: Determined by the electrolyte and electrode material (e.g., 0 to 1 V).
 - Scan Rates: Ranging from 5 to 200 mV/s.[\[12\]](#)
 - Electrolyte: Aqueous (e.g., 2 M KOH[\[7\]](#)) or organic electrolytes.
- Analysis: The shape of the CV curve indicates the type of charge storage (rectangular for EDLC, redox peaks for pseudocapacitance). The specific capacitance can be calculated from the integrated area of the CV curve.

2. Galvanostatic Charge-Discharge (GCD):

- Purpose: To determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor.
- Typical Parameters:
 - Current Densities: Ranging from 0.1 to 20 A/g.[\[9\]](#)[\[12\]](#)
 - Voltage Window: Same as in CV.
- Analysis: The specific capacitance is calculated from the discharge curve using the formula $C = (I \times \Delta t) / (m \times \Delta V)$, where I is the discharge current, Δt is the discharge time, m is the


mass of the active material, and ΔV is the voltage window. Energy and power densities are then calculated from the specific capacitance and voltage.

3. Electrochemical Impedance Spectroscopy (EIS):


- Purpose: To investigate the internal resistance, charge transfer resistance, and ion diffusion behavior of the supercapacitor.
- Typical Parameters:
 - Frequency Range: Typically from 100 kHz down to 10 mHz.[12]
 - AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
- Analysis: The Nyquist plot is used to model an equivalent circuit and determine key resistance and capacitance components of the device.

Visualizing the Workflow and Signaling Pathways

To better understand the process of utilizing **strontium sulfide** in supercapacitors, the following diagrams illustrate the experimental workflow and the fundamental charge storage mechanisms.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SrS-based supercapacitors.

[Click to download full resolution via product page](#)

Caption: Charge storage mechanisms in SrS supercapacitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The fascinating supercapacitive performance of activated carbon electrodes with enhanced energy density in multifarious electrolytes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. pubs.aip.org [pubs.aip.org]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]
- 8. [osti.gov](https://www.osti.gov) [osti.gov]
- 9. Research Progress in the Preparation of Transition Metal Sulfide Materials and Their Supercapacitor Performance [mdpi.com]
- 10. Ultrahigh-energy-density supercapacitors based on all-pseudocapacitive binary metal sulfide–MXene composites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Strontium Sulfide in Supercapacitors: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047521#energy-density-comparison-of-strontium-sulfide-in-supercapacitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com